[4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate
Description
[4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
[4-[(4-methylphenyl)methylcarbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-17(20)22-16-10-8-15(9-11-16)18(21)19-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKUYTHSOVMMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate typically involves the reaction of 4-methylbenzylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under controlled conditions. The product is then isolated and purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted carbamates.
Scientific Research Applications
[4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: In studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes.
Medicine: Potential use in the development of pharmaceuticals due to its enzyme inhibitory properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of [4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate involves the inhibition of enzymes by forming a covalent bond with the active site. This prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The molecular targets include serine hydrolases and other enzymes with nucleophilic active sites.
Comparison with Similar Compounds
Similar Compounds
- [4-[(4-Methylphenyl)methylcarbamoyl]phenyl] acetate
- [4-[(4-Methylphenyl)methylcarbamoyl]phenyl] butanoate
- [4-[(4-Methylphenyl)methylcarbamoyl]phenyl] pentanoate
Uniqueness
[4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate is unique due to its specific substitution pattern and the presence of the propanoate group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
